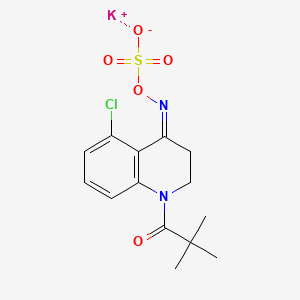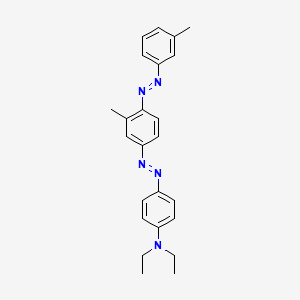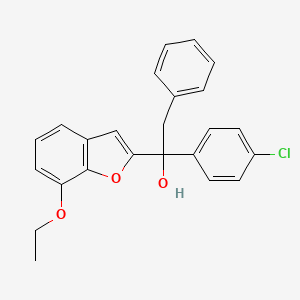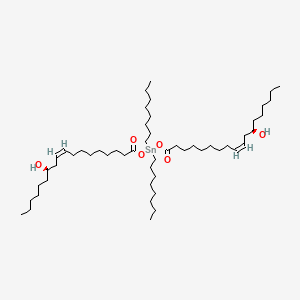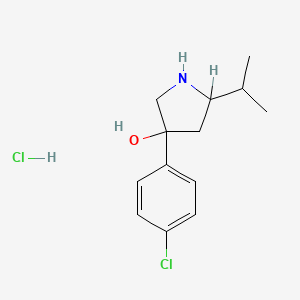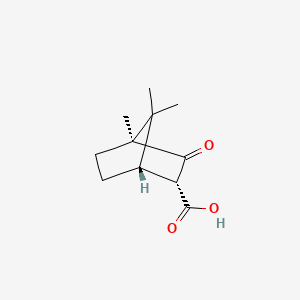
(-)-Camphocarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(-)-Camphocarboxylic acid: is a chiral carboxylic acid derived from camphor It is known for its unique structure, which includes a bicyclic framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Oxidation of Camphor: One common method involves the oxidation of camphor using oxidizing agents such as potassium permanganate or chromic acid. This process converts the ketone group in camphor to a carboxylic acid group, yielding (-)-Camphocarboxylic acid.
Hydrolysis of Nitriles: Another method involves the hydrolysis of camphor-derived nitriles under acidic or basic conditions to produce this compound.
Industrial Production Methods: Industrial production typically follows the oxidation route due to its efficiency and scalability. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (-)-Camphocarboxylic acid can undergo further oxidation to produce more oxidized derivatives.
Reduction: It can be reduced to form alcohols or other reduced forms.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alcohols (for esterification), amines (for amidation).
Major Products:
Oxidation: More oxidized carboxylic acids.
Reduction: Alcohols.
Substitution: Esters, amides.
Applications De Recherche Scientifique
Chemistry:
Asymmetric Synthesis: (-)-Camphocarboxylic acid is used as a chiral building block in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology:
Enzyme Studies: It serves as a substrate or inhibitor in enzyme studies, helping to understand enzyme mechanisms and functions.
Medicine:
Drug Development: Its derivatives are explored for potential therapeutic applications, including anti-inflammatory and antimicrobial properties.
Industry:
Polymer Production: It is used in the synthesis of chiral polymers, which have applications in materials science and engineering.
Mécanisme D'action
The mechanism by which (-)-Camphocarboxylic acid exerts its effects depends on its specific application. In asymmetric synthesis, its chiral nature allows it to induce chirality in the products. In enzyme studies, it may act as a competitive inhibitor, binding to the active site of the enzyme and preventing substrate binding.
Comparaison Avec Des Composés Similaires
Camphor: The parent compound from which (-)-Camphocarboxylic acid is derived.
Camphorsulfonic acid: Another derivative of camphor with different functional groups.
Uniqueness:
Chirality: this compound’s chiral nature makes it particularly valuable in asymmetric synthesis.
Bicyclic Structure: Its unique bicyclic framework distinguishes it from other carboxylic acids and contributes to its specific reactivity and applications.
Propriétés
Numéro CAS |
63976-55-6 |
|---|---|
Formule moléculaire |
C11H16O3 |
Poids moléculaire |
196.24 g/mol |
Nom IUPAC |
(1S,2R,4S)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C11H16O3/c1-10(2)6-4-5-11(10,3)8(12)7(6)9(13)14/h6-7H,4-5H2,1-3H3,(H,13,14)/t6-,7+,11+/m0/s1 |
Clé InChI |
XNMVAVGXJZFTEH-MVKOHCKWSA-N |
SMILES isomérique |
C[C@]12CC[C@H](C1(C)C)[C@H](C2=O)C(=O)O |
SMILES canonique |
CC1(C2CCC1(C(=O)C2C(=O)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


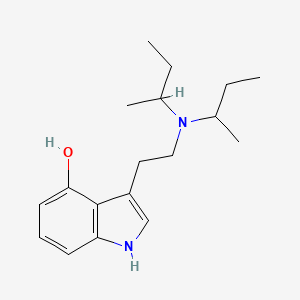
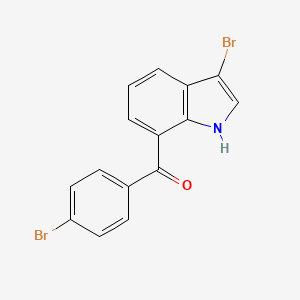
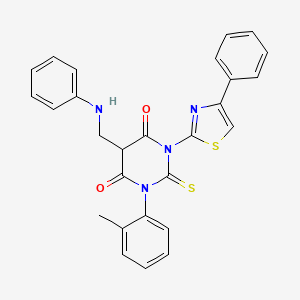
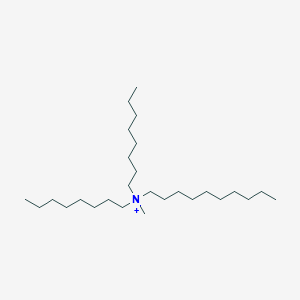
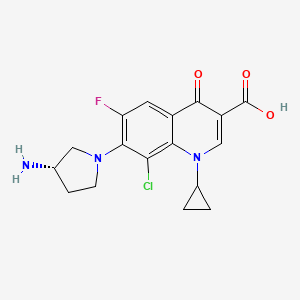

![(5S,5aS,8aR,9R)-5-(4-fluoroanilino)-9-(4-hydroxy-3,5-dimethoxyphenyl)-5,5a,6,8,8a,9-hexahydro-[2]benzofuro[5,6-f][1,3]benzodioxol-8-ol](/img/structure/B12724470.png)
